molecular formula C23H21N5O2 B2812961 8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 476481-32-0

8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2812961
CAS RN: 476481-32-0
M. Wt: 399.454
InChI Key: PBJFUMQURCQZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the linear formula C23H21N5O2. It has a molecular weight of 399.456 and its CAS Number is 476481-32-0 .

Scientific Research Applications

Pharmacological Activities and Potential Therapeutic Applications

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has been synthesized and evaluated, showing potent ligand activities for the 5-HT(1A) receptor. Preliminary pharmacological evaluations indicated anxiolytic-like and antidepressant activities in mice, suggesting the compound's potential for developing new treatments for affective disorders (Zagórska et al., 2009). Further structure-activity relationship studies have identified potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors, highlighting the compound's multifaceted pharmacological profile and its potential as a therapeutic agent (Zagórska et al., 2015).

Receptor Affinity and Molecular Modeling

The receptor affinity and inhibitory activities of various derivatives, including octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives, have been investigated, revealing insights into the structural features responsible for receptor and enzyme activity. These studies suggest that certain derivatives could serve as promising structures for further modification and detailed study, potentially leading to the development of novel ligands with specific receptor affinities (Zagórska et al., 2016).

Antidepressant-like Activity and Safety Profile

The antidepressant-like activity and safety profile of specific imidazopurine-2,4-dione derivatives have been evaluated, demonstrating their potential as antidepressants with favorable safety and tolerability profiles. These studies offer valuable insights into the compounds' pharmacological properties and therapeutic potential, underscoring the importance of ongoing research into their mechanisms of action and efficacy (Partyka et al., 2020).

Safety and Hazards

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The compound “8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a type of purine derivative that has been synthesized as a nonclassical antifolate . The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities . This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides

Biochemical Pathways

The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway (rhDHFR, TS, and AICARFT), the compound disrupts the normal functioning of the pathway, leading to downstream effects such as a decrease in DNA synthesis .

Pharmacokinetics

It is mentioned that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion , which could impact their bioavailability.

Result of Action

The compound has been shown to have anti-proliferative activities against HL60 and HeLa cells . Treatment with the compound leads to S-phase arrest and induction of apoptosis in HL-60 cells . The compound’s action induces apoptosis through a lysosome-nonmitochondrial pathway .

properties

IUPAC Name

6-(4-ethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-4-15-10-12-17(13-11-15)28-18(16-8-6-5-7-9-16)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJFUMQURCQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS RN

476481-32-0
Record name 8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.